Levorphanol

Description

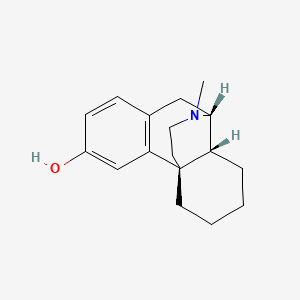

Structure

3D Structure

Properties

IUPAC Name |

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-USXIJHARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023213, DTXSID301016136 | |

| Record name | Levorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-01 g/L | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

297-90-5, 77-07-6 | |

| Record name | Orphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levorphanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemorphan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levorphanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27618J1N2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEMORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7R79HN3XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORPHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 °C, Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/, Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/, Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/, Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/, Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/, 198 - 199 °C | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVORPHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Levorphanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent, synthetic opioid analgesic with a multifaceted mechanism of action that distinguishes it from many other opioids. First synthesized in the 1940s, its clinical use has been overshadowed by other agents, leading some to refer to it as a "forgotten opioid".[1][2] However, its unique pharmacological profile, which includes activity at multiple opioid receptors, antagonism of the N-methyl-D-aspartate (NMDA) receptor, and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, makes it a subject of renewed interest, particularly for the management of complex pain syndromes, including neuropathic pain.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for the scientific community.

Core Mechanism of Action

This compound's analgesic and other pharmacological effects are mediated through its interactions with several key targets in the central nervous system.

Opioid Receptor Interactions

This compound exhibits high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1] It acts as a full agonist at the μ- and κ-opioid receptors and an agonist at the δ-opioid receptor.[1][5] This broad-spectrum opioid receptor activity contributes to its potent analgesic properties.

NMDA Receptor Antagonism

Distinct from many other opioids, this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3] This action is significant as the NMDA receptor is critically involved in the central sensitization processes associated with chronic and neuropathic pain. By blocking this receptor, this compound can mitigate pain states that are often refractory to conventional opioid therapy.

Monoamine Reuptake Inhibition

This compound also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), two key neurotransmitters involved in the descending inhibitory pain pathways.[1][4] This dual monoamine reuptake inhibition is another facet of its complex mechanism that likely contributes to its efficacy in treating neuropathic pain.

Quantitative Data

The following tables summarize the quantitative data for this compound's interaction with its primary targets.

Table 1: Opioid and NMDA Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference(s) |

| Mu (μ) Opioid Receptor | [³H]DAMGO | CHO cells | 0.21 ± 0.02 | [1] |

| Delta (δ) Opioid Receptor | [³H]DPDPE | CHO cells | 4.2 ± 0.6 | [1] |

| Kappa (κ) Opioid Receptor | [³H]U-69,593 | CHO cells | 2.3 ± 0.3 | [1] |

| NMDA Receptor | [³H]MK-801 | Rat forebrain synaptic membranes | 600 | [1][6] |

Table 2: Functional Activity of this compound at Mu-Opioid Receptor Splice Variants

| Mu-Opioid Receptor Variant | GTPγS Binding EC₅₀ (nM) | GTPγS Binding Eₘₐₓ (% DAMGO) | β-Arrestin-2 Recruitment EC₅₀ (nM) | β-Arrestin-2 Recruitment Eₘₐₓ (% DAMGO) | Bias Factor (G-protein vs. β-arrestin-2) | Reference |

| MOR-1 | 28 | 110% | >1000 | 30% | >1.5 | [6] |

| MOR-1A | 1.5 | 105% | >1000 | 12% | >2.8 | [6] |

| MOR-1B | 1.6 | 100% | >1000 | 15% | >2.8 | [6] |

| MOR-1C | 2.4 | 100% | >1000 | 18% | >2.6 | [6] |

| MOR-1O | 0.8 | 70% (partial agonist) | >1000 | 10% | >3.1 | [6] |

Table 3: Monoamine Transporter Inhibition by this compound

| Transporter | IC₅₀ (nM) | Reference |

| Serotonin Transporter (SERT) | 90 | [6] |

| Norepinephrine Transporter (NET) | 1200 | [6] |

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events.

Opioid Receptor Signaling

Upon binding to μ-, δ-, and κ-opioid receptors, which are G-protein coupled receptors (GPCRs), this compound promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this activation are the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels (GIRK), and the inhibition of voltage-gated calcium channels. These actions collectively result in neuronal hyperpolarization and reduced neurotransmitter release, thereby producing analgesia.

References

Levorphanol: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of levorphanol, a potent synthetic opioid analgesic. With a unique and complex pharmacological profile, this compound presents distinct characteristics relevant to pain management, particularly in cases of neuropathic pain and opioid rotation. This guide synthesizes current scientific literature to offer a detailed technical overview for research and development purposes.

Pharmacodynamics: The Molecular and Clinical Effects

This compound's therapeutic and adverse effects are dictated by its interactions with multiple receptor systems in the central nervous system. Unlike traditional opioids, it exhibits a multimodal mechanism of action.

Mechanism of Action

This compound is a full opioid agonist with a broad spectrum of activity.[1] Its principal therapeutic action, analgesia, is derived from its complex interactions with several key receptor systems:

-

Opioid Receptor Agonism: this compound acts as a potent agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][3] Its high affinity for these receptors is central to its analgesic efficacy.[2] Engagement with these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and hyperpolarization of neurons, which collectively suppress the transmission of pain signals.[4]

-

NMDA Receptor Antagonism: this compound is a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This action is significant as NMDA receptor activation is implicated in the development of central sensitization, opioid tolerance, and neuropathic pain. By blocking this receptor, this compound may mitigate these phenomena, making it particularly useful for complex pain states.[3][7]

-

Serotonin and Norepinephrine Reuptake Inhibition: The drug also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][6] This dual monoamine reuptake inhibition contributes to its analgesic effect, especially in neuropathic pain, by enhancing descending inhibitory pain pathways in the spinal cord.[2][3]

Receptor Binding Affinity

The affinity of this compound for various opioid receptors has been quantified through in vitro binding assays. These studies reveal its high-affinity binding across all three major opioid receptor types, distinguishing it from more selective opioids like morphine.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Mu (μ) Opioid Receptor | 0.21 ± 0.02 | [2] |

| Delta (δ) Opioid Receptor | 4.2 ± 0.6 | [2] |

| Kappa (κ) Opioid Receptor | 2.3 ± 0.3 | [2] |

Signaling Pathways

This compound's action at opioid receptors initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs). Recent studies suggest that this compound may be a G-protein biased agonist, preferentially activating G-protein transduction pathways over β-arrestin2 recruitment.[8][9] This bias is clinically significant, as the β-arrestin2 pathway has been implicated in opioid-induced side effects like respiratory depression.[9]

Clinical and Adverse Effects

As a potent opioid, this compound provides effective analgesia for moderate to severe pain.[4][6] Its unique NMDA receptor antagonism and SNRI properties may make it particularly effective for neuropathic pain syndromes that are often refractory to other opioids.[2][7]

The adverse effects of this compound are similar to other mu-opioid agonists and include nausea, vomiting, constipation, sedation, and dizziness.[2] A notable risk is respiratory depression, which is the chief concern in cases of overdose.[1] Due to its long half-life, the drug can accumulate with repeated dosing, potentially increasing the risk of adverse events.[2] Unlike methadone, this compound has not been associated with significant QT interval prolongation.[6]

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive distribution, and a long elimination half-life.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is well absorbed after oral administration, with peak plasma concentrations occurring approximately one hour after dosing.[1][7] The oral-to-parenteral effectiveness ratio is approximately 2:1, indicating favorable bioavailability compared to morphine.[3]

-

Distribution: Following intravenous administration, this compound is rapidly distributed.[10] It has a large steady-state volume of distribution of 10 to 13 L/kg and is about 40% bound to plasma proteins.[1][11] It also penetrates the cerebrospinal fluid, reaching 60-70% of corresponding plasma levels.[2]

-

Metabolism: this compound is extensively metabolized in the liver, primarily via Phase II glucuronidation to its main metabolite, this compound-3-glucuronide.[2][12] Crucially, cytochrome P450 (CYP450) enzymes play no significant role in its metabolism, which minimizes the risk of drug-drug interactions common with other opioids like methadone.[6][7] The resulting glucuronide metabolite is considered inactive.[5][10]

-

Excretion: The inactive glucuronide metabolite is primarily excreted by the kidneys.[2] This renal excretion pathway means that caution is advised when using this compound in patients with severe renal impairment, as accumulation of the metabolite could occur.[2]

References

- 1. drugs.com [drugs.com]

- 2. This compound: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound in the Perioperative Setting: Decreasing Opioid Requirements While Improving Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound use: past, present and future [pubmed.ncbi.nlm.nih.gov]

- 7. mypcnow.org [mypcnow.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of this compound, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 11. medicine.com [medicine.com]

- 12. researchgate.net [researchgate.net]

Levorphanol: A Comprehensive Technical Guide on its Chemical Structure and Properties

Introduction

Levorphanol is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds.[1] First synthesized in the 1940s, it has a long history of clinical use for the management of moderate to severe pain.[2] Its unique pharmacological profile, characterized by a multi-modal mechanism of action, distinguishes it from other opioids and makes it a subject of interest for researchers and drug development professionals. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.

Chemical Structure and Identification

This compound is the levorotatory (-) isomer of racemorphan.[1] Its chemical name is (-)-3-hydroxy-N-methylmorphinan.[3] The dextrorotatory enantiomer, dextrorphan, possesses antitussive and dissociative properties but lacks significant analgesic activity.[1] The core structure is a tetracyclic morphinan skeleton.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1R,9R,10R)-17-Methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol[1][4] |

| CAS Number | 77-07-6[1] |

| Molecular Formula | C₁₇H₂₃NO[1] |

| Molecular Weight | 257.37 g/mol [1][4] |

| SMILES | CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4c3cc(O)cc4[1] |

| InChI | InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1[1] |

| InChIKey | JAQUASYNZVUNQP-USXIJHARSA-N[1] |

Physicochemical Properties

This compound is typically used as its tartrate salt, which is a white crystalline powder soluble in water.[5][6] The base form has distinct solubility and melting point characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 198-199 °C[3][4] |

| pKa | 9.58[4] |

| logP | 3.11[4] |

| Water Solubility | 1840 mg/L[4] |

| Appearance | White crystalline powder (as tartrate salt)[5][6] |

Pharmacological Properties

This compound's potent analgesic effects are derived from its complex interactions with multiple receptor systems in the central nervous system.

This compound is a multimodal opioid analgesic.[2] Its primary mechanism involves agonism at opioid receptors, but it also exhibits significant activity at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin (B10506) and norepinephrine.[1][2][7]

-

Opioid Receptor Agonism : this compound is a full agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][8] Activation of these G-protein coupled receptors (GPCRs) in the brain and spinal cord alters the perception and transmission of pain signals.[6][9]

-

NMDA Receptor Antagonism : It acts as a non-competitive antagonist at the NMDA receptor.[10][11] This action is thought to contribute to its efficacy in treating neuropathic pain and may mitigate the development of opioid tolerance.[1]

-

Monoamine Reuptake Inhibition : this compound inhibits the reuptake of serotonin and norepinephrine, a mechanism that also plays a role in its analgesic effects, particularly for neuropathic pain states.[1][10]

This compound displays high affinity for all three major opioid receptor subtypes and the NMDA receptor.

Table 3: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki Value |

|---|---|

| Mu (μ) Opioid Receptor | 0.21 ± 0.02 nM[10] |

| Delta (δ) Opioid Receptor | 4.2 ± 0.6 nM[10] |

| Kappa (κ) Opioid Receptor | 2.3 ± 0.3 nM[10] |

| NMDA Receptor ([³H]MK-801 site) | 0.6 μM (600 nM)[10] |

This compound has a long terminal half-life, which allows for less frequent dosing but also necessitates careful titration to avoid accumulation.[5][6]

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability (Oral) | ~70% (subject to ~50% first-pass metabolism)[1][8] |

| Terminal Half-life | 11 to 16 hours[5][6] |

| Time to Peak Plasma Concentration (Oral) | ~1 hour[5][6] |

| Protein Binding | ~40%[5][10] |

| Volume of Distribution (Vd) | 10 to 13 L/kg[5][6] |

| Metabolism | Primarily via glucuronidation in the liver to this compound-3-glucuronide.[2][10] It does not significantly involve the cytochrome P450 (CYP450) enzyme system.[2][8] |

| Elimination | The inactive glucuronide metabolite is excreted by the kidneys.[2][10] |

Key Signaling and Experimental Visualizations

The following diagrams illustrate the primary signaling pathway of this compound, its multi-modal mechanism, and a typical experimental workflow for determining receptor affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor.

-

Objective: To determine the affinity of this compound for the μ-opioid receptor.

-

Materials:

-

Cell membrane preparations from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand specific for the μ-opioid receptor (e.g., [³H]DAMGO).

-

Unlabeled this compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In reaction tubes, combine the cell membrane preparation, a fixed concentration of [³H]DAMGO (typically at its Kd concentration), and varying concentrations of this compound. Include control tubes for total binding (no this compound) and non-specific binding (excess of a potent unlabeled ligand like naloxone).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

-

This assay measures the functional activation of a G-protein coupled receptor by an agonist.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G-protein signaling via the μ-opioid receptor.

-

Materials:

-

Cell membrane preparations expressing the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure receptors are in a basal state).

-

Varying concentrations of this compound.

-

Assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).

-

-

Methodology:

-

Pre-incubation: Incubate cell membranes with GDP in assay buffer to ensure G-proteins are in their inactive, GDP-bound state.

-

Reaction Initiation: Add varying concentrations of this compound, followed by the addition of [³⁵S]GTPγS to initiate the reaction. A control agonist (e.g., DAMGO) is used to determine the maximum possible stimulation (Emax).

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). During this time, agonist-activated receptors catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the binding assay.

-

Quantification: Quantify the amount of receptor-bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist). This reveals whether this compound is a full or partial agonist at the receptor.[14]

-

This compound is a pharmacologically complex opioid with a unique profile that includes potent agonism at mu, delta, and kappa opioid receptors, antagonism of the NMDA receptor, and inhibition of monoamine reuptake.[1][7][10] Its long half-life and metabolism independent of the CYP450 system are important clinical considerations.[2][8] The detailed chemical, physical, and pharmacological data presented, along with standardized experimental protocols, provide a comprehensive foundation for researchers and drug development professionals exploring its therapeutic potential and mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | C17H23NO | CID 5359272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. mypcnow.org [mypcnow.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound in the Perioperative Setting: Decreasing Opioid Requirements While Improving Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of this compound, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

Levorphanol: A Comprehensive Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol is a potent synthetic opioid analgesic with a multifaceted pharmacological profile, distinguishing it from many other opioids. First introduced in the 1950s, its clinical utility is rooted in its interactions with multiple receptor systems.[1][2] This document provides an in-depth technical overview of this compound's receptor binding characteristics, focusing on its affinity for opioid and non-opioid receptors. It details the experimental methodologies used to determine these binding parameters and illustrates the key signaling pathways activated upon receptor binding. This guide is intended for researchers and professionals in pharmacology and drug development seeking a comprehensive understanding of this compound's molecular interactions.

Receptor Binding Affinity Profile

This compound exhibits a broad-spectrum binding profile, demonstrating high affinity for all three major opioid receptor subtypes (mu, delta, and kappa).[1][3] Notably, it also interacts with the N-methyl-D-aspartate (NMDA) receptor, a characteristic that contributes to its unique analgesic properties, particularly in the context of neuropathic pain.[2][4] The binding affinities, expressed as the inhibition constant (Ki), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.

Opioid Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Reference |

| Mu (μ) Opioid Receptor (MOR) | 0.21 ± 0.02 | [4] |

| Mu (μ) Opioid Receptor (MOR-1) | 2.4 ± 0.9 | [1] |

| Delta (δ) Opioid Receptor (DOR) | 4.2 ± 0.6 | [4] |

| Kappa (κ) Opioid Receptor (KOR) | 2.3 ± 0.3 | [4] |

Non-Opioid Receptor Binding Affinities

| Receptor | Ki (nM) | Reference |

| N-Methyl-D-Aspartate (NMDA) Receptor | ~600 | [1] |

Functional Activity and Signaling Bias

Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is critical to its pharmacological effect.

-

Opioid Receptors : this compound acts as a full agonist at the mu- and delta-opioid receptors.[1] At the kappa-opioid receptor, it behaves as a partial agonist.[1] A key feature of this compound's action at the mu-opioid receptor is its G-protein signaling bias.[1][3] It preferentially activates the G-protein-mediated signaling cascade, which is associated with analgesia, while demonstrating significantly less recruitment of β-arrestin2.[1] The recruitment of β-arrestin2 is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[1] This biased agonism may contribute to this compound's favorable safety profile compared to other opioids like morphine.[1][3]

-

NMDA Receptor : this compound functions as a non-competitive antagonist at the NMDA receptor.[4][5] This action is thought to contribute to its efficacy in managing neuropathic pain and may also play a role in mitigating the development of opioid tolerance.[2][6]

Signaling Pathways

Upon binding to the mu-opioid receptor, this compound initiates intracellular signaling cascades. The following diagram illustrates the two primary pathways, highlighting this compound's preference for the G-protein pathway.

Caption: G-protein biased signaling of this compound at the mu-opioid receptor.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (this compound) to displace a radioactively labeled ligand from its receptor.

Materials

-

Receptor Source : Cell membranes from a stable cell line recombinantly expressing the human opioid receptor subtype of interest (e.g., MOR, DOR, or KOR).

-

Radioligand : A high-affinity, receptor-selective radioligand (e.g., [³H]-DAMGO for MOR).

-

Test Compound : this compound.

-

Non-specific Binding Control : A high concentration of a non-selective opioid antagonist (e.g., Naloxone) to determine binding to non-receptor sites.

-

Assay Buffer : Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus : A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter : For quantifying radioactivity.

Methodology

-

Membrane Preparation : Frozen cell membranes are thawed and resuspended in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Plate Setup : The assay is performed in a 96-well plate with the following conditions, typically in triplicate:

-

Total Binding : Contains assay buffer, radioligand, and the membrane preparation.

-

Non-specific Binding : Contains assay buffer, radioligand, the non-specific binding control (e.g., 10 µM Naloxone), and the membrane preparation.

-

Competitive Binding : Contains assay buffer, radioligand, varying concentrations of this compound, and the membrane preparation.

-

-

Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer.

-

Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

-

Data Analysis :

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the this compound concentration to generate a competition curve.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Experimental Workflow Diagram

Caption: Key steps in a typical filtration-based radioligand binding assay.

Conclusion

This compound possesses a unique and complex receptor binding profile, characterized by high affinity for all three opioid receptor subtypes and a functionally significant interaction with the NMDA receptor. Its G-protein biased agonism at the mu-opioid receptor may underpin a favorable clinical profile with potentially reduced side effects compared to non-biased opioids. The detailed methodologies provided herein serve as a guide for the precise characterization of such ligand-receptor interactions, which is fundamental to the advancement of pharmacology and the development of novel therapeutics.

References

- 1. Pharmacological characterization of this compound, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Stereochemistry of Levorphanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and stereochemistry of levorphanol and its isomers. It is intended for an audience with a strong background in organic chemistry and pharmacology. This document details the classical synthetic routes, including the pivotal Grewe cyclization for the construction of the morphinan (B1239233) core, the resolution of the resulting racemic mixture, and modern enantioselective approaches. Furthermore, it delves into the distinct stereochemistry of the isomers and their differential interactions with opioid and NMDA receptors, supported by quantitative binding data and signaling pathway diagrams.

Introduction to this compound and its Isomers

This compound is a potent opioid analgesic with a morphinan chemical structure. It is the levorotatory ((-)-) isomer of racemorphan.[1] Its dextrorotatory (+)-isomer, dextrorphan (B195859), is primarily known as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is the active metabolite of the common antitussive dextromethorphan (B48470).[1] The racemic mixture of this compound and dextrorphan is known as racemorphan.[2] The profound differences in the pharmacological activities of these stereoisomers underscore the critical importance of stereochemistry in drug design and development.

This compound is a powerful analgesic, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4] In contrast, dextrorphan has weak affinity for opioid receptors and exerts its primary effects through blockade of the NMDA receptor ion channel.[5] This dual pharmacology within a single racemic compound highlights the potential for developing drugs with mixed mechanisms of action.

Synthesis of Racemorphan: The Grewe Cyclization

The cornerstone of this compound synthesis is the construction of the morphinan skeleton, which is efficiently achieved through the Grewe cyclization. This acid-catalyzed intramolecular cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline derivative establishes the complete tetracyclic morphinan ring system in a single step.

Synthesis of the Grewe Cyclization Precursor

The synthesis of the key precursor, 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (B106495), is a critical first step. A common route involves the Bischler-Napieralski reaction followed by a series of reductions.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

Amide Formation: 2-(Cyclohex-1-en-1-yl)ethanamine is reacted with 4-methoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or aqueous sodium bicarbonate) in a suitable solvent like dichloromethane (B109758) or toluene (B28343) to yield the corresponding amide.[6]

-

Bischler-Napieralski Cyclization: The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect an intramolecular cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.

-

Reduction: The resulting imine is reduced, typically with sodium borohydride (B1222165) (NaBH₄), to the corresponding tetrahydroisoquinoline.

-

Final Reduction: The enamine double bond within the cyclohexene (B86901) ring is reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford the desired 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.[6]

The Grewe Cyclization Reaction

To improve the yield and prevent potential side reactions such as ether cleavage, the secondary amine of the octahydroisoquinoline is often protected, for instance, by N-formylation, prior to the Grewe cyclization.[1]

Experimental Protocol: Grewe Cyclization of N-formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

N-Formylation: 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is treated with an excess of ethyl formate (B1220265) at elevated temperature to yield the N-formyl derivative.[7]

-

Cyclization: The N-formyl derivative is dissolved in an appropriate solvent (e.g., toluene) and treated with a strong acid catalyst. While various acids can be used, a mixture of 85% phosphoric acid and phosphorus pentoxide is commonly employed.[8] The reaction mixture is heated, typically at 65-70°C, for several hours until the reaction is complete as monitored by HPLC.[9]

-

Work-up: The reaction is quenched by carefully adding the acidic mixture to ice-water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-formyl-3-methoxy-N-methylmorphinan (racemethorphan).[9]

-

Demethylation and Deformylation: The resulting racemethorphan is then demethylated at the 3-position phenolic ether and deformylated to yield racemorphan. This is typically achieved by heating with a strong acid such as hydrobromic acid.[10]

Table 1: Representative Yields for Racemorphan Synthesis

| Reaction Step | Typical Yield (%) |

| Grewe Cyclization | 80-90 |

| Demethylation/Deformylation | ~60 |

Stereochemistry and Resolution of Racemorphan

Racemorphan, as synthesized via the Grewe cyclization, is a racemic mixture of this compound and dextrorphan. The separation of these enantiomers is crucial to isolate the pharmacologically distinct isomers. The classical method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent, most commonly tartaric acid.[1]

Experimental Protocol: Resolution of Racemorphan with L-(+)-Tartaric Acid

-

Salt Formation: Racemorphan free base is dissolved in a suitable solvent, typically a mixture of isopropanol (B130326) and water.[10] A solution of L-(+)-tartaric acid in the same solvent system is then added.

-

Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The this compound-L-tartrate diastereomeric salt is generally less soluble and will preferentially crystallize out of the solution. The crystals are collected by filtration.[11]

-

Purification: The collected crystals may require one or more recrystallizations from the same solvent system to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the crystallized salt.[11]

-

Liberation of the Free Base: The purified this compound-L-tartrate salt is dissolved in water and treated with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to precipitate the this compound free base.[12] The dextrorphan-enriched mother liquor can be similarly treated to recover dextrorphan.

Table 2: Enantiomeric Resolution Data

| Resolution Method | Resolving Agent | Typical Yield of Desired Enantiomer (%) |

| Fractional Crystallization | L-(+)-Tartaric Acid | >85 (after recrystallizations) |

Enantioselective Synthesis: The Noyori Asymmetric Hydrogenation

Modern synthetic chemistry strives for enantioselective methods to avoid the often-inefficient resolution of racemic mixtures. The Noyori asymmetric hydrogenation provides a powerful tool for the enantioselective synthesis of morphinan precursors. This method typically involves the asymmetric reduction of a prochiral ketone or imine using a chiral ruthenium-diphosphine catalyst.

While a direct asymmetric synthesis of this compound via a Noyori-type reaction is not widely published, the principle has been applied to the synthesis of key chiral intermediates for morphinans. For instance, the asymmetric hydrogenation of a 1-benzyl-3,4,5,6,7,8-hexahydroisoquinoline salt using a chiral iridium-diphosphine complex has been reported to produce the optically active octahydroisoquinoline precursor with high enantiomeric excess.[13]

Conceptual Protocol: Enantioselective Synthesis of a Morphinan Precursor

-

Substrate Preparation: A prochiral enamine or imine precursor to the 1-benzyl-octahydroisoquinoline is synthesized.

-

Asymmetric Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a Noyori-type catalyst, such as a Ru(II)-BINAP-diamine complex.[14] The reaction is carried out in a suitable solvent (e.g., methanol) at a specific temperature and pressure.

-

Product Isolation: After the reaction is complete, the catalyst is removed, and the product is isolated and purified. The enantiomeric excess (ee) of the product is determined using chiral HPLC or other suitable analytical techniques.

This approach offers a more atom-economical and efficient route to enantiomerically pure this compound or its precursors compared to classical resolution.

Quantitative Pharmacological Data

The distinct pharmacological profiles of this compound and dextrorphan are rooted in their differential affinities for various receptors. The following table summarizes key binding affinity data.

Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Dextrorphan

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | NMDA Receptor |

| This compound | 0.21 ± 0.02[3][15] | 4.2 ± 0.6[3][15] | 2.3 ± 0.3[3][15] | ~600[3] |

| Dextrorphan | >10,000 | >10,000 | >10,000 | 460[16] |

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for this compound and dextrorphan, as well as a typical experimental workflow for the synthesis and resolution of racemorphan.

Signaling Pathways

Caption: this compound's agonist activity at opioid receptors.

Caption: Dextrorphan's antagonist activity at the NMDA receptor.

Experimental Workflow

Caption: Workflow for the synthesis and resolution of racemorphan.

Conclusion

The synthesis and stereochemistry of this compound and its isomers provide a classic yet continually relevant case study in medicinal chemistry and pharmacology. The Grewe cyclization remains a robust method for constructing the morphinan core, while classical resolution with tartaric acid is effective for separating the enantiomers. The advent of enantioselective methods like the Noyori asymmetric hydrogenation offers more efficient and elegant pathways to these chiral molecules. The starkly different pharmacological profiles of this compound and dextrorphan, dictated by their stereochemistry, continue to inspire the development of novel therapeutics targeting the opioid and glutamatergic systems. This guide has provided a detailed technical overview of these aspects to aid researchers and professionals in the field of drug development.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Racemorphan Synthesis by DopaMan [designer-drug.com]

- 5. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. US8148527B1 - Resolution of 1-(4-methoxybenzyl)-octahydro-isoquinoline - Google Patents [patents.google.com]

- 10. US20080146805A1 - Process for the Production of this compound and Related Compounds - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US10851063B2 - Methods for preparing this compound and related compounds, and compositions thereof - Google Patents [patents.google.com]

- 13. EP0850931B1 - Process for the preparation of optically active (R or S)-1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinolines - Google Patents [patents.google.com]

- 14. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analgesic Properties of Levorphanol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol, a potent synthetic opioid analgesic, has a rich and often overlooked history in the landscape of pain management. First synthesized in the 1940s, it emerged as a promising alternative to morphine, offering greater potency and a unique pharmacological profile. This technical guide delves into the history of this compound's discovery, its chemical synthesis, and the key experimental findings that established its efficacy as an analgesic. We provide a detailed examination of its multimodal mechanism of action, including its interactions with opioid and non-opioid receptor systems. Quantitative pharmacological data are summarized, and diagrams of relevant signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and drug development professionals.

A Historical Overview: The Genesis of a Potent Analgesic

The quest for potent and safer alternatives to morphine spurred significant research in synthetic chemistry during the mid-20th century. This compound, chemically known as levo-3-hydroxy-N-methylmorphinan, was first developed in the 1940s as part of this endeavor.[1][2][3] Its initial description in the scientific literature dates back to Germany in 1946.[4] The pharmaceutical company Hoffmann-La Roche was instrumental in its development, with the compound being assigned the developmental code name Ro 1-5431.[4] After rigorous evaluation, this compound received approval for medical use in the United States in 1953, where it was marketed under the brand name Levo-Dromoran.[2][4][5][6]

This compound is the levorotatory enantiomer of the racemic compound racemorphan.[4][7] Early research quickly established its significantly greater analgesic potency compared to its dextrorotatory counterpart, dextrorphan, which lacks significant opioid receptor affinity and is primarily known for its antitussive properties. This stereoselectivity was a key finding in the early understanding of opioid receptor pharmacology.

The Chemical Journey: Synthesis of this compound

The synthesis of this compound is a classic example of stereoselective chemical synthesis. The conventional method for its preparation involves the resolution of the racemic mixture of racemorphan.

Experimental Protocol: Synthesis and Resolution

A common industrial synthesis of this compound tartrate begins with 3-methoxy-N-methylmorphinan hydrobromide.[8]

-

Demethylation: The 3-methoxy-N-methylmorphinan hydrobromide is treated with aqueous hydrobromic acid (HBr). This step cleaves the methyl ether at the 3-position of the morphinan (B1239233) structure, replacing the methoxy (B1213986) group with a hydroxyl group to yield an aqueous HBr solution of this compound.[8][9]

-

Neutralization and Extraction: The resulting acidic solution is neutralized with a base, typically ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate the crude this compound base.[8][9] The crude this compound is then extracted from the aqueous solution using an organic solvent mixture, such as chloroform (B151607) and isopropanol.[9]

-

Salt Formation: To produce the clinically used salt form, the extracted this compound base is dissolved in an alcohol, like isopropanol, and reacted with L-(+)-tartaric acid.[9]

-

Crystallization: The this compound tartrate is then crystallized from an aqueous-organic solvent mixture, often aqueous isopropanol, to yield this compound tartrate dihydrate, the form typically used in pharmaceutical preparations.[8][9]

This process, particularly the resolution step using a chiral acid like tartaric acid, is crucial for isolating the pharmacologically active levo-isomer from the inactive dextro-isomer.

Unraveling the Mechanism of Action: A Multimodal Analgesic

This compound's potent analgesic effects stem from its complex and multimodal mechanism of action, which involves interactions with multiple receptor systems in the central nervous system. This distinguishes it from more selective opioid agonists and contributes to its efficacy in various pain states, including neuropathic pain.[1][4][10]

Opioid Receptor Agonism

This compound is a full agonist at the mu-opioid receptor (MOR), which is the primary target for most clinically used opioids and is responsible for their profound analgesic effects.[4][11][12] Unlike morphine, which is relatively selective for the MOR, this compound also demonstrates significant agonist activity at the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[4][6][13][14] This broad-spectrum opioid receptor agonism may contribute to its analgesic efficacy and its incomplete cross-tolerance with other opioids like morphine.[4]

NMDA Receptor Antagonism

A key feature of this compound's pharmacological profile is its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4][13] The NMDA receptor plays a crucial role in central sensitization, a phenomenon implicated in the development and maintenance of chronic and neuropathic pain. By antagonizing this receptor, this compound can mitigate central sensitization, which may explain its documented efficacy in treating neuropathic pain conditions that are often refractory to traditional opioid therapy.[4][13][15]

Monoamine Reuptake Inhibition

This compound has also been shown to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (B1679862) and serotonin.[1][4][10][13] This action is similar to that of some antidepressant medications that are also used to treat chronic pain. By increasing the synaptic availability of these neurotransmitters in descending pain-modulating pathways, this compound can further enhance its analgesic effects.

G-Protein Signaling Bias

Recent research has indicated that this compound exhibits a preference for G-protein signaling pathways over the β-arrestin2 recruitment pathway at the mu-opioid receptor.[16] This "G-protein bias" is a significant area of modern opioid research. It is hypothesized that the G-protein pathway is primarily responsible for the analgesic effects of opioids, while the β-arrestin pathway may be more involved in mediating adverse effects such as respiratory depression and tolerance.[17][18] this compound's G-protein bias is consistent with findings suggesting it may have a wider therapeutic window with less respiratory depression at equianalgesic doses compared to morphine.[16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Mu (μ) | High Affinity | Morphine | High Affinity |

| Delta (δ) | High Affinity | DPDPE | High Affinity |

| Kappa (κ) | High Affinity | U50,488H | High Affinity |

Note: Specific Ki values can vary between studies and experimental conditions. The table indicates a high affinity for all three classical opioid receptors as consistently reported in the literature.[16][19]

Table 2: In Vitro Functional Activity (EC50, nM)

| Assay | Receptor | This compound EC50 (nM) | Emax (% of standard agonist) |

| [³⁵S]GTPγS Binding | Mu (MOR-1) | Potent Agonist | Full Agonist |

| [³⁵S]GTPγS Binding | Delta (DOR-1) | Potent Agonist | Full Agonist |

| [³⁵S]GTPγS Binding | Kappa (KOR-1) | Potent Agonist | Partial Agonist |

| β-arrestin2 Recruitment | Mu (MOR-1) | Low Potency | Low Efficacy |

Data from these assays demonstrate this compound's potent G-protein activation at mu and delta receptors and partial activation at kappa receptors, with significantly less recruitment of β-arrestin2 at the mu receptor, indicating G-protein bias.[16][19]

Table 3: In Vivo Analgesic Potency

| Animal Model | Route of Administration | This compound ED50 (mg/kg) | Potency Ratio (vs. Morphine) |

| Radiant Heat Tail Flick | Intramuscular | Potent | ~8x Morphine |

| Chronic Cancer Pain Model | Oral | Varies | ~4-8x Morphine |

The analgesic potency of this compound is consistently reported to be significantly higher than that of morphine, although the exact ratio can vary depending on the pain model and route of administration.[11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

References

- 1. This compound: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound use: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. US20080146805A1 - Process for the Production of this compound and Related Compounds - Google Patents [patents.google.com]

- 9. US10851063B2 - Methods for preparing this compound and related compounds, and compositions thereof - Google Patents [patents.google.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 12. Articles [globalrx.com]

- 13. mypcnow.org [mypcnow.org]

- 14. Articles [globalrx.com]

- 15. mypcnow.org [mypcnow.org]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. [PDF] Structure-based discovery of opioid analgesics with reduced side effects | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological characterization of this compound, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

Levorphanol's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol (levo-3-hydroxy-N-methylmorphinan) is a potent, synthetic opioid analgesic with a complex and multifaceted mechanism of action within the central nervous system (CNS). First synthesized in the 1940s, its unique pharmacological profile distinguishes it from conventional opioids.[1] this compound not only demonstrates high affinity and agonist activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors but also functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[2][3][4] This multimodal activity contributes to its efficacy, particularly in complex pain states such as neuropathic pain, and may offer advantages in opioid rotation scenarios.[4][5] This guide provides an in-depth technical overview of this compound's interactions with the CNS, presenting quantitative pharmacological data, detailing its effects on key signaling pathways, and outlining experimental protocols for its characterization.

Pharmacodynamics: A Multimodal CNS Profile

This compound's effects on the CNS are mediated through its interaction with multiple, distinct molecular targets. This contrasts with many opioids, like morphine, whose actions are primarily driven by μ-opioid receptor agonism.

Opioid Receptor Interactions

This compound is a full agonist at the three major classes of opioid receptors.[5] Its binding affinities (Ki) indicate a strong interaction with the μ-opioid receptor, comparable to potent opioids, and significant affinity for the δ- and κ-opioid receptors.[1][5] Agonism at these G-protein coupled receptors (GPCRs) located throughout the brain and spinal cord is the primary mechanism for its analgesic effect.[6][7] This involves inhibiting intracellular adenylate cyclase, reducing calcium influx, and hyperpolarizing neurons, which collectively suppress neuronal firing and nociceptive signal transmission.[7]

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor, a crucial ion channel involved in synaptic plasticity, central sensitization, and the development of opioid tolerance and neuropathic pain.[1][4] It displaces non-competitive antagonists like [3H]MK-801 with high affinity.[1] This action is believed to contribute significantly to its effectiveness against neuropathic pain and may mitigate the development of tolerance seen with other opioids.[4]

Monoamine Reuptake Inhibition

Structurally, this compound is a phenanthrene (B1679779) opioid lacking the characteristic oxygen bridge between C4 and C5, a feature that allows it to inhibit the neuronal reuptake of serotonin (5-HT) and norepinephrine (NE).[1][8] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhances the activity of descending inhibitory pain pathways in the spinal cord, providing an additional, non-opioid mechanism of analgesia.[2][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters defining this compound's interaction with CNS targets and its pharmacokinetic profile.

Table 1: Receptor and Transporter Binding Affinities

| Target | Parameter | Value | Species/System | Reference |

| μ-Opioid Receptor (MOR) | Ki | 0.21 ± 0.02 nM | - | [1] |

| δ-Opioid Receptor (DOR) | Ki | 4.2 ± 0.6 nM | - | [1] |

| κ-Opioid Receptor (KOR) | Ki | 2.3 ± 0.3 nM | - | [1] |

| NMDA Receptor | Ki | 0.6 μM (600 nM) | Rat Forebrain Membranes | [1] |

| Serotonin Transporter (SERT) | Ki | 90 nM | - | [9] |

| Norepinephrine Transporter (NET) | Ki | 1.2 μM (1200 nM) | - | [9] |

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value | Notes | Reference |

| Bioavailability (Oral) | > Morphine (Oral:IV ratio 2:1) | Significant first-pass metabolism still occurs. | [1] |

| Half-life (t½) | 11 - 16 hours | Long half-life can lead to accumulation with repeated dosing. | [1][3] |

| Protein Binding | ~40% | - | [1][3] |

| CNS Penetration | 60-70% of plasma levels | Readily crosses the blood-brain barrier. | [1] |

| Metabolism | Hepatic Glucuronidation (UGT2B7) | Not dependent on the CYP450 system, reducing drug-drug interactions. | [1][4] |

| Elimination | Renal | The metabolite, this compound-3-glucuronide, is excreted by the kidneys. | [1][10] |

CNS Signaling Pathways

This compound's engagement with its molecular targets initiates distinct downstream signaling cascades. A notable characteristic is its biased agonism at the μ-opioid receptor, favoring G-protein signaling over β-arrestin 2 recruitment.[5][9] This bias is hypothesized to contribute to a more favorable side-effect profile, particularly a reduced incidence of respiratory depression compared to equianalgesic doses of morphine.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 8. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Opioid Realm: A Technical Guide to the Non-Opioid Molecular Targets of Levorphanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent synthetic opioid analgesic with a long history of clinical use for the management of moderate to severe pain. While its primary mechanism of action involves agonism at mu, delta, and kappa opioid receptors, a growing body of evidence reveals that this compound's pharmacological profile is more complex.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the classical opioid receptors. Understanding these non-opioid interactions is crucial for elucidating its unique therapeutic properties, including its efficacy in neuropathic pain states, and for guiding the development of novel analgesics with multifaceted mechanisms of action.[1][4][5][6]

This document summarizes quantitative binding data, details key experimental methodologies, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound at its principal non-opioid molecular targets. This data, compiled from multiple studies, provides a quantitative basis for understanding the drug's polypharmacology.

| Molecular Target | Parameter | Value (nM) | Species | Tissue/System | Reference(s) |

| NMDA Receptor | Ki | 600 | Rat | Forebrain Synaptic Membranes | [4] |

| ED50 | 40,000 | Mouse | Cortical Neurons (neurotoxicity) | [7] | |

| Serotonin (B10506) Transporter (SERT) | Ki (inhibition of uptake) | 90 | - | - | [4] |

| Norepinephrine (B1679862) Transporter (NET) | Ki (inhibition of uptake) | 1200 | - | - | [4] |

| Sigma Receptor (σ1) | Ki | 344 | - | - | [3] |

| Anticholinergic Effects | - | Qualitatively described | - | - | [8] |

Note: The variability in reported values can be attributed to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Core Non-Opioid Molecular Targets

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[9] This action is significant as the NMDA receptor plays a critical role in central sensitization and the development of neuropathic pain. By blocking the NMDA receptor, this compound can attenuate the hyperexcitability of spinal cord neurons, a key mechanism underlying chronic pain states.[1]

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory effect of this compound. Under normal conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) binding to the NMDA receptor, coupled with membrane depolarization, leads to the removal of a magnesium ion (Mg2+) block, allowing calcium (Ca2+) influx.[10][11] This influx triggers downstream signaling cascades involved in synaptic plasticity and pain transmission. This compound, as a non-competitive antagonist, is thought to bind within the ion channel, physically obstructing the flow of ions.

Monoamine Reuptake Inhibition

This compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters, SERT and NET.[1][4][12] This action increases the synaptic concentration of these neurotransmitters in the descending pain-modulating pathways of the central nervous system. Enhanced serotonergic and noradrenergic signaling can inhibit the transmission of pain signals in the spinal cord, contributing to this compound's analgesic effects, particularly in neuropathic pain.[12]

The diagrams below depict the mechanism of serotonin and norepinephrine transporters and how this compound interferes with their function. These transporters utilize the sodium gradient to reabsorb neurotransmitters from the synaptic cleft back into the presynaptic neuron. This compound binds to these transporters, preventing the reuptake process.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols for assays used to characterize this compound's interactions with its non-opioid targets.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol is based on competitive binding assays using a radiolabeled NMDA receptor antagonist, such as [3H]MK-801.

-